molecular formula C18H16N2O4S2 B2488798 1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide CAS No. 2034567-16-1

1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide

Cat. No.: B2488798
CAS No.: 2034567-16-1
M. Wt: 388.46
InChI Key: ABKOBNQUCXBEBS-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiophene ring

Preparation Methods

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-(1,2-Benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-(1,2-Benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide depends on its application:

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

The uniqueness of 1-(1,2-benzoxazol-3-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}methanesulfonamide lies in its combination of three different heterocyclic rings, which may confer unique electronic and biological properties.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-26(22,12-16-15-3-1-2-4-17(15)24-20-16)19-9-7-14-5-6-18(25-14)13-8-10-23-11-13/h1-6,8,10-11,19H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKOBNQUCXBEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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